molecular formula C13H13N3O4S B2363728 N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034252-25-8

N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2363728
CAS No.: 2034252-25-8
M. Wt: 307.32
InChI Key: SFOAXEBMNATQJD-UHFFFAOYSA-N
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Description

N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a bifuran scaffold and a pyrazole moiety. Its structure combines a [2,2'-bifuran]-5-ylmethyl group attached to a 1-methyl-1H-pyrazole-4-sulfonamide core.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-16-9-11(8-14-16)21(17,18)15-7-10-4-5-13(20-10)12-3-2-6-19-12/h2-6,8-9,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOAXEBMNATQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polarizability and π-Linker Effects

Polarizability, a critical parameter for NLO applications, is highly dependent on the conjugated π-linkers in the molecule. The target compound exhibits a mean polarizability (<α>) of 645.71 atomic units (a.u.) . Comparisons with analogs from the DPTM series (Table 1) reveal significant variations based on π-linker composition:

Table 1: Polarizability of Selected Compounds with Varying π-Linkers
Compound First π-Linker Second π-Linker <α> (a.u.)
Target Compound [2,2'-Bifuran]-5-ylmethyl 1-Methyl-1H-pyrazole-4-sulfonamide 645.71
DPTM-5 5,5'-Dimethyl-2,2'-bifuran 2,5-Dimethylfuran 677.51
DPTM-6 5,5'-Dimethyl-2,2'-bifuran 2,5-Dimethyloxazole 668.19
DPTM-1 2,5-Dimethylfuro[3,2-b]furan 2,5-Dimethylfuran 663.48
DPTM-3 2,5-Dimethyloxazolo[5,4-d]oxazole 2,5-Dimethylfuran 640.19

Key Findings :

  • The target compound’s polarizability is ~5% lower than DPTM-5, which uses a methyl-substituted bifuran as the first π-linker. This suggests that methyl groups on the bifuran scaffold enhance electron delocalization, increasing <α> .
  • Replacing the bifuran with rigid heterocycles (e.g., oxazolo-oxazole in DPTM-3) reduces polarizability due to reduced conjugation flexibility .
  • The pyrazole-sulfonamide moiety in the target compound may introduce steric or electronic effects that modestly lower <α> compared to furan- or oxazole-based second π-linkers in DPTM analogs .

Structural Isomerism and Substituent Positioning

The compound N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide () differs from the target compound only in the connectivity of the bifuran group ([2,3'] vs. [2,2']). While direct data on this isomer is unavailable, analogous studies suggest that bifuran regiochemistry significantly impacts electronic properties. For example, [2,2']-bifurans typically exhibit superior conjugation compared to [2,3'] isomers due to coplanar alignment of the furan rings .

Comparison with Sulfonamide Prodrugs

The sulfadiazine prodrug (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide () shares a pyrazole-sulfonamide backbone but incorporates a hydrazinylidene group and pyrimidine substituent. Unlike the target compound, this prodrug is designed for bioactivation , highlighting how sulfonamide functionalization dictates pharmacological vs. electronic applications .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural combination of bifuran and pyrazole moieties connected through a sulfonamide group. The molecular formula is C13H13N3O4SC_{13}H_{13}N_{3}O_{4}S with a molecular weight of 307.32 g/mol. The compound's structure is critical in determining its biological activity and interaction with various molecular targets.

PropertyValue
Molecular Weight307.32 g/mol
Molecular FormulaC13H13N3O4S
CAS Number2034567-45-6
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its role as a peripherally restricted antagonist of the cannabinoid receptor type 1 (CB1). This characteristic allows it to exert effects on metabolic pathways without crossing the blood-brain barrier, making it a promising candidate for treating metabolic disorders such as obesity.

Interaction with Biological Targets

The compound interacts with specific enzymes and receptors, inhibiting their activity and affecting various signaling pathways related to inflammation and metabolic regulation. Its ability to selectively target peripheral CB1 receptors may lead to reduced side effects typically associated with central CB1 antagonists.

Weight Loss Efficacy

Recent studies have highlighted the efficacy of this compound in promoting weight loss in diet-induced obese mice. The compound demonstrated significant reductions in body weight without affecting food intake, suggesting a unique mechanism that could be leveraged for obesity treatment.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into structure–activity relationships (SAR) that can inform future research on this compound:

  • Anti-inflammatory Activity : Some pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways.
  • Kinase Inhibition : A study indicated that certain pyrazole compounds act as inhibitors of kinases such as Aurora-A and CDK2, which are critical in cancer progression.
  • Antimicrobial Properties : While not directly studied for this specific compound, related pyrazole derivatives have shown antimicrobial activity against various pathogens.

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